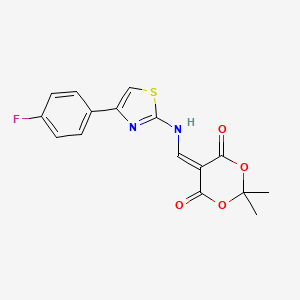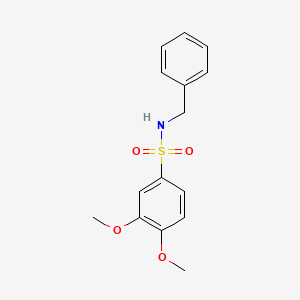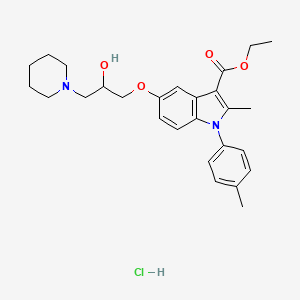
ethyl 5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C27H35ClN2O4 and its molecular weight is 487.04. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds structurally similar to ethyl 5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride have been synthesized and evaluated for their biological activities. For instance, the synthesis of 2-aryl-3-isoxazolinyl-indole derivatives as anti-inflammatory agents indicates the potential of indole derivatives in developing anti-inflammatory medications (Dillivaraprasad, 2012).
Allosteric Modulation of Receptors
Research on allosteric modulation of the cannabinoid CB1 receptor by novel compounds, including indole derivatives, highlights the role of such molecules in understanding receptor pharmacology and developing drugs with selective receptor interactions (Price et al., 2005).
Glycosidase Inhibitory Study
The synthesis of polyhydroxylated indolizidines as potential glycosidase inhibitors showcases the application of indole derivatives in studying enzyme inhibition, with implications for treating diseases related to glycosidase activity (Baumann et al., 2008).
Analytical and Spectral Studies
Research involving the synthesis of furan ring-containing organic ligands and their metal complexes, including those derived from piperidine, contributes to the field of coordination chemistry and material science, indicating the versatility of indole and piperidine derivatives in creating complex molecules with potential applications in catalysis, sensing, and material science (Patel, 2020).
Chemical Functionalities Optimization
Studies on optimizing chemical functionalities of indole-2-carboxamides to improve allosteric parameters for cannabinoid receptors further illustrate the use of these compounds in drug design and development, focusing on enhancing drug-receptor interactions and pharmacological profiles (Khurana et al., 2014).
Propiedades
IUPAC Name |
ethyl 5-(2-hydroxy-3-piperidin-1-ylpropoxy)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O4.ClH/c1-4-32-27(31)26-20(3)29(21-10-8-19(2)9-11-21)25-13-12-23(16-24(25)26)33-18-22(30)17-28-14-6-5-7-15-28;/h8-13,16,22,30H,4-7,14-15,17-18H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPMZXBZBMHNQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCC3)O)C4=CC=C(C=C4)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

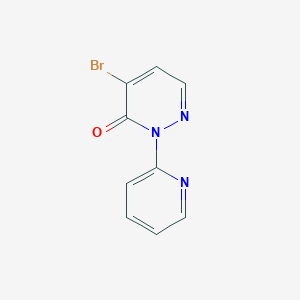


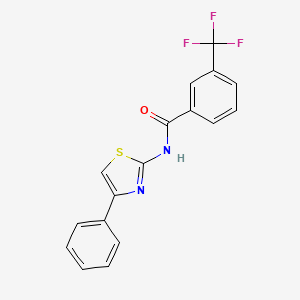
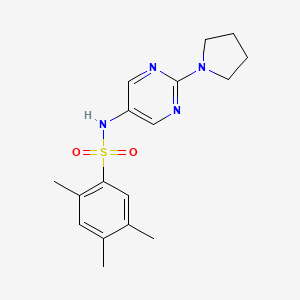
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-propylurea](/img/structure/B2697997.png)

![2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2698000.png)
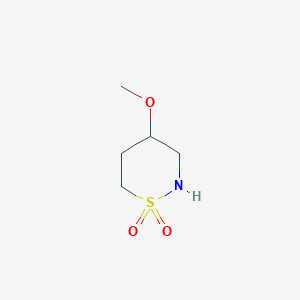
![5-Methyl-4-oxo-3-(oxolan-2-ylmethyl)-3-hydrothiopheno[2,3-d]pyrimidine-6-carbo nyl chloride](/img/structure/B2698005.png)
![1-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2698007.png)
![2-{[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2698009.png)
